

(Rac)-SAR131675: A Technical Guide to its Mechanism of Action

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(Rac)-SAR131675 is a potent and highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

(Rac)-SAR131675 exerts its biological effects primarily through the specific inhibition of VEGFR-3, a key receptor in lymphangiogenesis—the formation of lymphatic vessels.[1][3] By binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, SAR131675 blocks its autophosphorylation and subsequent downstream signaling.[1][4][5] This targeted inhibition leads to a cascade of effects, including the suppression of lymphatic endothelial cell proliferation and migration, ultimately resulting in anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **(Rac)-SAR131675**, demonstrating its potency and selectivity.



Parameter	Target	Value	Assay Conditions	Reference
IC50	VEGFR-3 Tyrosine Kinase Activity	20 nM	Cell-free assay	[1][5]
VEGFR-3 Autophosphoryla tion	45 nM	HEK cells	[1][5]	_
VEGFC-induced Lymphatic Cell Proliferation	~20 nM	Primary human lymphatic cells	[1][7]	
VEGFD-induced Lymphatic Cell Proliferation	~20 nM	Primary human lymphatic cells	[7]	
VEGFC-induced HLMVEC Migration	< 30 nM	Boyden chamber assay	[6]	
VEGFA-induced HLMVEC Migration	~100 nM	Boyden chamber assay	[6]	
VEGFC-induced Erk Phosphorylation	~30 nM	HLMVECs	[8]	
VEGFR-2 Tyrosine Kinase Activity	235 nM	Cell-free assay	[8]	
VEGFA-induced VEGFR-2 Phosphorylation	239 nM	PAEC expressing VEGFR-2	[8][9]	_
VEGFR-1 Tyrosine Kinase Activity	> 3 μM	Cell-free assay	[8]	



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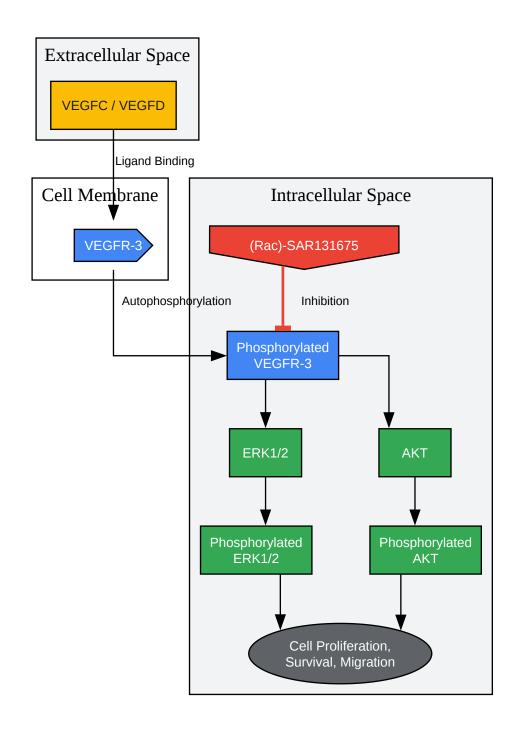


Ki	VEGFR-3 Tyrosine Kinase	~12 nM	Cell-free assay	[6][8]
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Signaling Pathways

The primary signaling pathway affected by **(Rac)-SAR131675** is the VEGFR-3 pathway. Upon binding of its ligands, primarily VEGFC and VEGFD, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that include the ERK1/2 and AKT pathways, which are crucial for cell proliferation, survival, and migration.[10]





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VEGFR-3 signaling pathway and its inhibition by (Rac)-SAR131675.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.



VEGFR-3 Tyrosine Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of **(Rac)-SAR131675** on VEGFR-3 tyrosine kinase.

Methodology:

- Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.
- The reaction is initiated by the addition of ATP.
- Varying concentrations of (Rac)-SAR131675 are added to the reaction mixture.
- The phosphorylation of the substrate is measured using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.
- IC₅₀ values are calculated from the dose-response curves.[8]

Cellular Autophosphorylation Assay

Objective: To assess the inhibitory effect of **(Rac)-SAR131675** on VEGFR-3 autophosphorylation in a cellular context.

Methodology:

- HEK (Human Embryonic Kidney) cells are transiently transfected with a plasmid encoding full-length human VEGFR-3.
- Cells are serum-starved and then treated with various concentrations of (Rac)-SAR131675.
- VEGFR-3 is stimulated with its ligand, VEGFC.
- Cell lysates are collected, and VEGFR-3 is immunoprecipitated.
- The phosphorylation status of VEGFR-3 is determined by Western blotting using an antiphosphotyrosine antibody.
- IC₅₀ values are determined by quantifying the band intensities.[1][9]



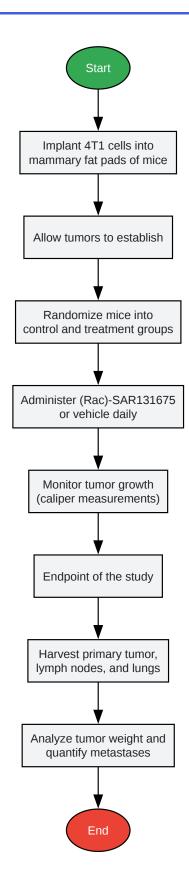
In Vivo Tumor Models

Objective: To evaluate the anti-tumoral and anti-metastatic efficacy of **(Rac)-SAR131675** in vivo.

Methodology (4T1 Mammary Carcinoma Model):

- 4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female BALB/c mice.
- Once tumors are established, mice are randomized into vehicle control and treatment groups.
- (Rac)-SAR131675 is administered orally at specified doses (e.g., 30 and 100 mg/kg/day).
- Tumor volume is measured regularly with calipers.
- At the end of the study, primary tumors, lymph nodes, and lungs are harvested.
- Tumor weight is recorded, and metastatic burden in the lungs and lymph nodes is quantified by histological analysis or colony counting.[1][6]





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Workflow for in vivo evaluation of (Rac)-SAR131675 in a 4T1 tumor model.



Effects on Cellular Processes

(Rac)-SAR131675 has been shown to modulate several key cellular processes:

- Inhibition of Lymphatic Cell Proliferation and Survival: SAR131675 dose-dependently inhibits the proliferation of primary human lymphatic cells induced by VEGFC and VEGFD.[1][7]
- Inhibition of Cell Migration: It potently inhibits VEGFC-induced migration of human lymphatic microvascular endothelial cells (HLMVECs).[2][6]
- Reduction of Tumor-Associated Macrophage (TAM) Infiltration: In vivo studies have
 demonstrated that SAR131675 significantly reduces the infiltration and aggregation of
 VEGFR-3-expressing TAMs in tumors.[1][11] This is a crucial aspect of its anti-tumoral effect,
 as TAMs are known to promote tumor growth and metastasis.[1]
- Anti-angiogenic and Anti-lymphangiogenic Effects in vivo: In various models, including the zebrafish embryo and FGF2-induced angiogenesis models, SAR131675 has demonstrated the ability to impair both blood and lymphatic vessel formation.[6][8]

Conclusion

(Rac)-SAR131675 is a well-characterized, potent, and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action is centered on the blockade of the VEGFR-3 signaling pathway, leading to the inhibition of lymphangiogenesis and a reduction in tumor-associated macrophage infiltration. These actions culminate in significant anti-tumoral and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers interested in the therapeutic potential of targeting the VEGFR-3 pathway. Despite promising preclinical findings, the development of SAR131675 was discontinued due to adverse metabolic effects.[7]

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